Tert-butyl 2-chloro-4-nitrophenylcarbamate

Chemical Procurement Synthetic Intermediate Quality Control

Tert-butyl 2-chloro-4-nitrophenylcarbamate (CAS 342882-95-5) is a bifunctional aryl carbamate characterized by a tert-butoxycarbonyl (Boc) protecting group on an aniline nitrogen and a 2-chloro-4-nitrophenyl aromatic core. This compound is primarily employed as a versatile intermediate in multi-step organic synthesis, particularly for the construction of kinase inhibitor scaffolds and antibody-drug conjugate (ADC) payloads where a protected amine handle and an electron-deficient aromatic ring are required for further functionalization.

Molecular Formula C11H13ClN2O4
Molecular Weight 272.68
CAS No. 342882-95-5
Cat. No. B3336655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-chloro-4-nitrophenylcarbamate
CAS342882-95-5
Molecular FormulaC11H13ClN2O4
Molecular Weight272.68
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl
InChIInChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(15)13-9-5-4-7(14(16)17)6-8(9)12/h4-6H,1-3H3,(H,13,15)
InChIKeyCOQVMYXZGQDMFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 2-chloro-4-nitrophenylcarbamate (CAS 342882-95-5) – A Specialized Boc-Protected Aniline Building Block for Selective Organic Synthesis


Tert-butyl 2-chloro-4-nitrophenylcarbamate (CAS 342882-95-5) is a bifunctional aryl carbamate characterized by a tert-butoxycarbonyl (Boc) protecting group on an aniline nitrogen and a 2-chloro-4-nitrophenyl aromatic core. This compound is primarily employed as a versatile intermediate in multi-step organic synthesis, particularly for the construction of kinase inhibitor scaffolds and antibody-drug conjugate (ADC) payloads where a protected amine handle and an electron-deficient aromatic ring are required for further functionalization . Its molecular formula is C₁₁H₁₃ClN₂O₄, molecular weight 272.68 g/mol, and the MDL number is MFCD09953052 . The presence of both chloro and nitro substituents on the aromatic ring confers distinct electronic properties and reactivity that differentiate it from simpler Boc-protected anilines.

Why Tert-butyl 2-chloro-4-nitrophenylcarbamate Cannot Be Simply Substituted with Other Boc-Protected Anilines


Tert-butyl 2-chloro-4-nitrophenylcarbamate is not functionally interchangeable with its closest commercial analogs, such as tert-butyl 4-nitrophenylcarbamate (CAS 18437-63-3). The 2-chloro-4-nitro substitution pattern provides a unique combination of electron-withdrawing effects and steric environment that critically influences both the stability of the Boc protecting group and the reactivity of the aromatic ring in nucleophilic aromatic substitution (SₙAr) and cross-coupling reactions . Furthermore, the lipophilicity (LogP) and required storage conditions differ significantly, impacting procurement logistics and handling protocols . The following quantitative evidence delineates the specific differentiation points that guide scientific selection.

Quantitative Differentiation Guide: Tert-butyl 2-chloro-4-nitrophenylcarbamate vs. Key Comparators


Purity Specification and Commercial Availability: A Direct Head-to-Head Comparison with Tert-butyl 4-nitrophenylcarbamate

Tert-butyl 2-chloro-4-nitrophenylcarbamate is typically offered with a purity specification of 95.0% to 95+% by multiple suppliers . In contrast, the commonly used analog tert-butyl 4-nitrophenylcarbamate is routinely available at higher purities of 97–98% . This difference in purity specification reflects the greater synthetic challenge and handling sensitivity of the 2-chloro-4-nitro substitution pattern, and it directly influences procurement decisions for applications demanding higher initial purity.

Chemical Procurement Synthetic Intermediate Quality Control

Storage Temperature Requirement: A Critical Procurement and Handling Differentiator

The target compound mandates refrigerated storage at 2–8°C when sealed dry, as specified by Chemscene . Conversely, the structurally simpler analog tert-butyl 4-nitrophenylcarbamate is stable under ambient storage conditions according to both Sigma-Aldrich and Aladdin . This refrigeration requirement for the target compound introduces additional logistical constraints and cost considerations for long-term compound management.

Compound Management Stability Logistics

Lipophilicity (LogP) and Predicted Membrane Permeability: Quantitative Differentiation for Drug Design

The introduction of the 2-chloro substituent increases the predicted lipophilicity of the target compound. Chemscene reports a computed LogP value of 3.5952 for tert-butyl 2-chloro-4-nitrophenylcarbamate . In contrast, the non-chlorinated analog tert-butyl 4-nitrophenylcarbamate has a significantly lower LogP of 2.9418 . This 0.65 LogP unit increase corresponds to a predicted ~4.5-fold increase in octanol-water partition coefficient, which is highly relevant for medicinal chemistry campaigns where modulating lipophilicity affects passive membrane permeability and metabolic stability.

Medicinal Chemistry Lipophilicity ADME Properties

Optimal Substitution Pattern for Boc Protection Reactivity: Class-Level Inference from Di-Boc Analog Studies

Comparative studies of different substitution patterns demonstrate that the 2-chloro-4-nitro arrangement provides optimal reactivity for Boc protection reactions. Alternative patterns such as 3-chloro-4-nitro or 2,6-dichloro-4-nitro exhibit different reactivity profiles . This class-level inference suggests that tert-butyl 2-chloro-4-nitrophenylcarbamate is the preferred precursor for selective mono-Boc protection strategies compared to other positional isomers.

Organic Synthesis Protecting Group Chemistry Nucleophilic Aromatic Substitution

Unique MDL Number and CAS Registry: Ensuring Exact Chemical Identity and Procurement Traceability

Tert-butyl 2-chloro-4-nitrophenylcarbamate is unambiguously identified by CAS Registry Number 342882-95-5 and MDL Number MFCD09953052 . In contrast, closely related analogs such as tert-butyl 4-nitrophenylcarbamate (CAS 18437-63-3) and tert-butyl 2-nitrophenylcarbamate (CAS 54614-93-6) possess distinct identifiers. This unique identity is critical for procurement, inventory management, and regulatory documentation in research and industrial settings.

Chemical Registration Procurement Compliance Inventory Management

High-Value Application Scenarios for Tert-butyl 2-chloro-4-nitrophenylcarbamate Based on Differentiated Evidence


Synthesis of Kinase Inhibitor Scaffolds Requiring Orthogonal Protecting Group Strategies

The Boc-protected aniline moiety allows for orthogonal protection strategies in multi-step kinase inhibitor synthesis. The 2-chloro-4-nitro pattern provides optimal reactivity for subsequent SₙAr or cross-coupling reactions after Boc deprotection, as supported by class-level reactivity studies . This compound is particularly suited for constructing ATP-competitive kinase inhibitors where a functionalized aniline core is required.

Preparation of Antibody-Drug Conjugate (ADC) Payload Intermediates

The compound serves as a versatile building block for ADC payloads, where the nitro group can be reduced to an amine for linker attachment, and the chloro substituent enables further diversification. The refrigeration requirement (2–8°C) must be accounted for in storage logistics, but the unique reactivity profile justifies its use in advanced payload synthesis .

Medicinal Chemistry Campaigns Targeting Lipophilic Drug Candidates

With a computed LogP of 3.5952, significantly higher than the non-chlorinated analog (LogP 2.9418), this compound is advantageous for designing drug candidates that require enhanced membrane permeability or blood-brain barrier penetration . Its lipophilicity can be leveraged in early-stage hit-to-lead optimization.

Nucleophilic Aromatic Substitution (SₙAr) and Cross-Coupling Reactions

The electron-withdrawing nitro and chloro substituents activate the aromatic ring toward SₙAr, making tert-butyl 2-chloro-4-nitrophenylcarbamate a reactive electrophile for C–N and C–C bond-forming reactions. The 2-chloro-4-nitro pattern provides a well-characterized leaving group for displacement by nucleophiles, enabling efficient diversification of the aromatic core .

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